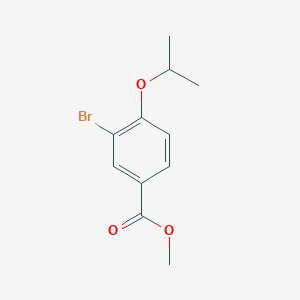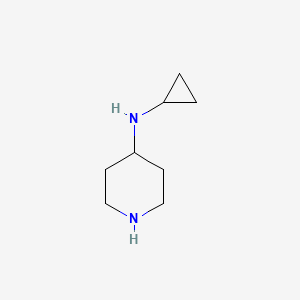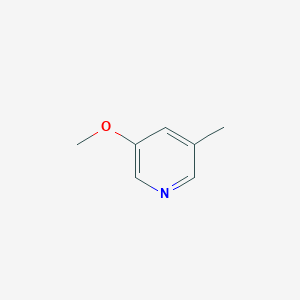![molecular formula C8H16ClN5OS B1603639 2-[3-(1-甲基-5-氧代-2-硫代亚氨基咪唑烷-4-基)丙基]胍;盐酸盐 CAS No. 3119-96-8](/img/structure/B1603639.png)
2-[3-(1-甲基-5-氧代-2-硫代亚氨基咪唑烷-4-基)丙基]胍;盐酸盐
描述
2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClN5OS and its molecular weight is 265.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Research
MTH-DL-Arginine hydrochloride is utilized in biochemical research due to its role as a precursor in the biosynthesis of proteins. Its structure, containing the guanidine group, makes it an important compound for studying the guanidination of proteins and peptides, which can affect their charge, stability, and function .
Pharmaceutical Development
In pharmaceuticals, this compound is explored for its potential therapeutic effects. It may serve as a building block for developing new drugs that target metabolic pathways involving arginine or guanidine derivatives. Its sulfanylidene group could be of particular interest in designing compounds with antioxidant properties .
Material Science
The unique chemical structure of MTH-DL-Arginine hydrochloride, particularly the presence of the sulfanylidene group, makes it a candidate for creating novel materials. These materials could have applications in biotechnology, such as in the development of biosensors or as a component in biocompatible coatings .
Analytical Chemistry
Researchers use MTH-DL-Arginine hydrochloride as a standard or reagent in chromatography and mass spectrometry. It helps in the quantification and identification of arginine and its derivatives in complex biological samples, aiding in metabolic studies .
Nutritional Science
This compound’s role in protein biosynthesis suggests its potential use in nutritional supplements. It could be investigated for its effects on muscle metabolism, protein synthesis, and possibly as a dietary supplement for individuals with specific amino acid deficiencies .
Enzymology
MTH-DL-Arginine hydrochloride is relevant in enzymology, where it can be used to study enzyme kinetics and mechanisms involving arginine-based substrates. It may help in understanding the catalytic role of arginine in enzymes and in designing enzyme inhibitors .
作用机制
Target of Action
MTH-DL-Arginine hydrochloride, also known as 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride, is a derivative of the amino acid arginine . The primary targets of arginine in the body are various enzymes that utilize it as a substrate, including arginase and nitric oxide synthase .
Mode of Action
Arginine is known to stimulate the release of growth hormones, prolactin, insulin, and glucagon through its interactions with these enzymes . It also serves as a precursor for nitric oxide, a molecule that plays crucial roles in the cardiovascular, immune, and nervous systems .
Biochemical Pathways
Arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis . Arginine catabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . The arginine decarboxylase pathway is linked to polyamine metabolism, which is important for cell growth and differentiation .
Pharmacokinetics
It is known that arginine’s bioavailability can be influenced by dietary intake and the efficiency of the intestinal-renal axis in its synthesis .
Result of Action
The action of arginine results in a variety of physiological effects. As a precursor for nitric oxide, it plays a role in vasodilation, immune response modulation, and neurotransmission . Its role in the synthesis of polyamines contributes to cell growth and differentiation .
Action Environment
The action, efficacy, and stability of arginine can be influenced by various environmental factors. These include dietary intake of arginine and the presence of other amino acids, which can compete with arginine for uptake and metabolism . Additionally, certain pathological conditions, such as renal disease, can impair the body’s ability to synthesize arginine .
属性
IUPAC Name |
2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCZBXCTJPATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585222 | |
| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MTH-DL-Arginine hydrochloride | |
CAS RN |
3119-96-8 | |
| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



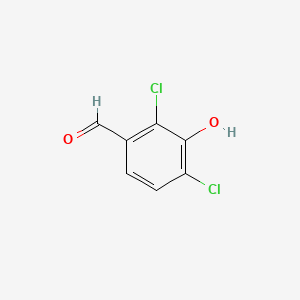




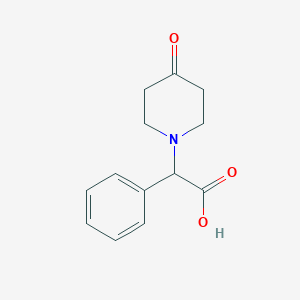

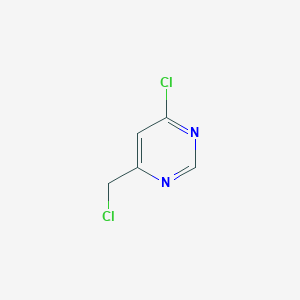


![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)
